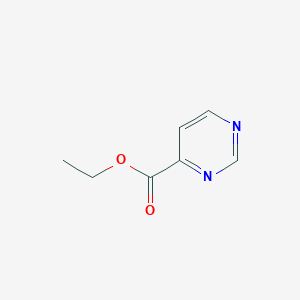

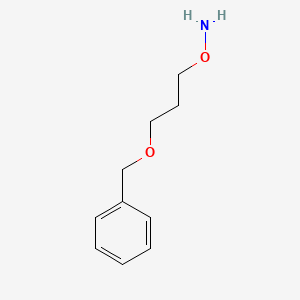

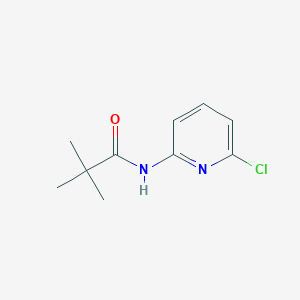

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidin-2-ones has been investigated in several studies. For instance, one study discussed the synthesis of bioactive heterocyclic compounds comprising pyrrolidinone linked to a benzimidazole moiety . Another study focused on the synthesis of new heterocyclic compounds pyrrolidinone linked to benzothiazole moiety .Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-ones have been explored in several studies. For example, one study discussed the nucleophilic addition of organoboronic acids to N-acyliminium ions . Another study reviewed the synthesis and reactions of pyrrolidine‐2,3‐diones .科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine, due to its saturated five-membered ring structure, is a critical scaffold in the development of biologically active compounds. The pyrrolidine ring and its derivatives, including (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, are valued for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity—enhancing target selectivity and biological activity. This compound exemplifies the application of pyrrolidine derivatives in creating novel drug candidates with varied biological profiles, leveraging steric factors and stereochemistry for enhanced interaction with enantioselective proteins (Petri et al., 2021).

Stereochemistry and Biological Activity

The stereochemistry of compounds such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one significantly influences their pharmacological profile. Enantiomerically pure derivatives have been investigated, showing a direct relationship between the configuration of stereocenters and the biological properties of the compounds. This research underscores the importance of precise stereochemical design in enhancing the effectiveness of pharmaceutical agents, illustrating the critical role of (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its analogs in drug development (Veinberg et al., 2015).

Supramolecular Chemistry Applications

Beyond its applications in drug discovery, compounds featuring the pyrrolidine ring, such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, have been explored in the realm of supramolecular chemistry. They serve as building blocks for the construction of supramolecular capsules through their ability to engage in hydrogen bonding and metal coordination, demonstrating the versatility of pyrrolidine derivatives in creating complex molecular architectures for potential use in nanotechnology and materials science (Ballester, 2011).

特性

IUPAC Name |

(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540346 |

Source

|

| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | |

CAS RN |

215183-32-7 |

Source

|

| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)